4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid
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Overview
Description
4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of nicotinic acid, featuring a prop-2-yn-1-ylamino group at the 2-position and methyl groups at the 4- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dimethylnicotinic acid.
Amidation: The 2-position of the nicotinic acid is functionalized with a prop-2-yn-1-ylamino group through an amidation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-yn-1-ylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)pyridine
- 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)quinoline
- 4,6-Dimethyl-2-(prop-2-yn-1-ylamino)isoquinoline
Uniqueness
4,6-Dimethyl-2-(prop-2-yn-1-ylamino)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid scaffold. The presence of both methyl groups and the prop-2-yn-1-ylamino group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4,6-dimethyl-2-(prop-2-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-5-12-10-9(11(14)15)7(2)6-8(3)13-10/h1,6H,5H2,2-3H3,(H,12,13)(H,14,15) |
InChI Key |
YGSVYZWYTKPHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)NCC#C)C |
Origin of Product |
United States |
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